molecular formula C18H9Cl5 B14395652 Terphenyl, pentachloro- CAS No. 88384-57-0

Terphenyl, pentachloro-

Cat. No.: B14395652
CAS No.: 88384-57-0
M. Wt: 402.5 g/mol
InChI Key: NKOTZQCIYQURJW-UHFFFAOYSA-N
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Description

Terphenyl, pentachloro- is a chlorinated derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The compound is known for its high stability and resistance to degradation, making it useful in various industrial applications. The addition of chlorine atoms enhances its chemical properties, making it a valuable compound in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terphenyl, pentachloro- typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the terphenyl molecule.

Industrial Production Methods

In industrial settings, the production of Terphenyl, pentachloro- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalytic systems further enhances the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

Terphenyl, pentachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated terphenyls.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and oxygenated derivatives of terphenyl, which have applications in different fields such as materials science and pharmaceuticals.

Scientific Research Applications

Terphenyl, pentachloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and environmental processes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its chemical stability and resistance to heat and chemicals.

Mechanism of Action

The mechanism of action of Terphenyl, pentachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Terphenyl: The parent compound, consisting of three benzene rings without chlorine atoms.

    Polychlorinated Biphenyls (PCBs): Similar in structure but with varying degrees of chlorination and different applications.

    Pentachlorobenzene: A chlorinated benzene derivative with similar chemical properties.

Uniqueness

Terphenyl, pentachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting and durable materials.

Properties

CAS No.

88384-57-0

Molecular Formula

C18H9Cl5

Molecular Weight

402.5 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2-chlorophenyl)-6-phenylbenzene

InChI

InChI=1S/C18H9Cl5/c19-12-9-5-4-8-11(12)14-13(10-6-2-1-3-7-10)15(20)17(22)18(23)16(14)21/h1-9H

InChI Key

NKOTZQCIYQURJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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